molecular formula C8H6ClFN2O2 B2775750 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride CAS No. 2137598-21-9

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

Cat. No.: B2775750
CAS No.: 2137598-21-9
M. Wt: 216.6
InChI Key: FDWYDDLYGFRNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6ClFN2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves the fluorination of 1H-1,3-benzodiazole-4-carboxylic acid followed by the formation of the hydrochloride salt. The reaction conditions often include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Scientific Research Applications

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is unique due to its specific fluorination pattern and the presence of the carboxylic acid and hydrochloride functional groups.

Properties

IUPAC Name

5-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.ClH/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWYDDLYGFRNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.